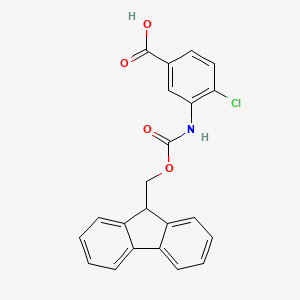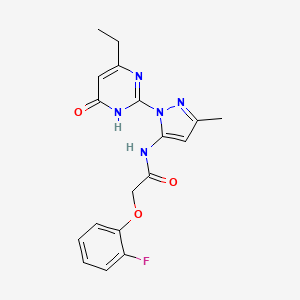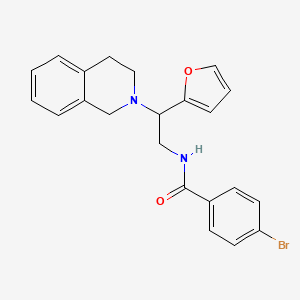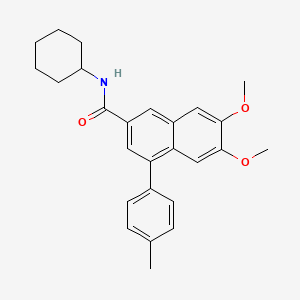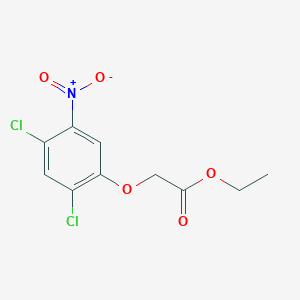
4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a derivative of 4-substituted 2,4-dioxobutanoic acids. These types of compounds have been studied for their potential as inhibitors of glycolic acid oxidase, an enzyme involved in metabolic pathways. The related compounds synthesized in the studies have shown potent inhibitory activity, with some having an I50 value as low as 6 X 10(-8)M, indicating their strong affinity for the target enzyme .
Synthesis Analysis
The synthesis of related 4-substituted 2,4-dioxobutanoic acids involves the introduction of lipophilic substituents to enhance the inhibitory effect on glycolic acid oxidase. Although the specific synthesis of 4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is not detailed in the provided papers, similar compounds have been synthesized through various organic reactions, including ring-opening reactions of anhydrides with amines .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been characterized using techniques such as FT-IR, 1H NMR, and UV-Vis spectroscopy. Single-crystal X-ray diffraction has been employed to determine the crystal structure, revealing a triclinic unit cell with specific dimensions and angles. The presence of intermolecular hydrogen bonds contributes to the stability of the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of 4-substituted 2,4-dioxobutanoic acids is influenced by the presence of the 4-substituent, which can participate in various chemical reactions. The compounds can form hydrogen bonds, as indicated by the N–H…O and O–H…O interactions observed in the crystal structure of a related compound. These interactions can affect the solubility, reactivity, and overall chemical behavior of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-substituted 2,4-dioxobutanoic acids, including 4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, are characterized by their thermal stability and absorption properties. Thermal analysis techniques such as TGA and DTA have been used to assess the stability of these compounds. Additionally, UV-Vis spectrophotometry has been utilized to determine the wavelength of maximum absorption, which is an important property for understanding the electronic structure and potential biological activity of the compound .
Applications De Recherche Scientifique
Molecular Docking and Biological Activity
Molecular docking studies of butanoic acid derivatives, including those with similar structures to the compound , reveal their significance in bonding interactions, suggesting potential inhibitory effects on specific biological targets. For instance, derivatives have been identified for their role in inhibiting Placenta growth factor (PIGF-1), indicating their pharmacological relevance and potential biological activities. This suggests that compounds structurally related to "4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid" may also exhibit notable biological properties worthy of further investigation (Vanasundari et al., 2018).
Spectroscopic and Structural Investigations
Vibrational spectroscopy, including FT-IR and FT-Raman, alongside theoretical DFT approach calculations, have been utilized to explore the structural and electronic properties of compounds similar to "4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid." Such studies contribute to understanding the stability, reactivity, and nonlinear optical properties of these molecules. The observed stability and charge delocalization within the molecule, as analyzed through Natural Bond Orbital (NBO) analysis, highlight the compound's potential as nonlinear optical materials, further suggesting avenues for material science applications (Rahul Raju et al., 2015).
Supramolecular Studies
Supramolecular studies, supported by vibrational spectroscopy and X-ray diffraction, have been applied to chloramphenicol derivatives with structural similarities to the compound . These studies delve into the crystal structure, identifying significant homomeric synthons through conventional and non-conventional hydrogen bonds. Such insights are vital for understanding the molecular interactions and stability, which could be relevant for designing new pharmaceuticals and understanding the compound's behavior in biological systems (Fernandes et al., 2017).
Synthesis and Characterization
The synthesis and characterization of new surfactants containing a benzene ring, achieved through novel copper catalyzed cross-coupling reactions, illustrate the versatility of compounds structurally related to "4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid" in material science. These surfactants form unusual premicellar aggregations, indicating potential applications in creating novel materials with specific desired properties (Chen et al., 2013).
Propriétés
IUPAC Name |
4-(4-butylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-3-4-5-15-6-8-16(9-7-15)20-18(23)14-17(19(24)25)22-12-10-21(2)11-13-22/h6-9,17H,3-5,10-14H2,1-2H3,(H,20,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAIRCYFWKVUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Butylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

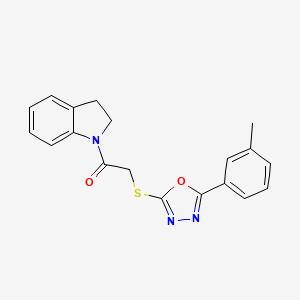
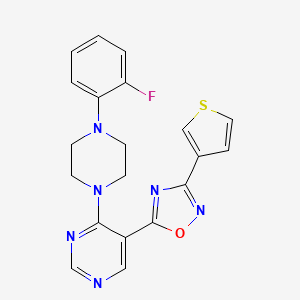
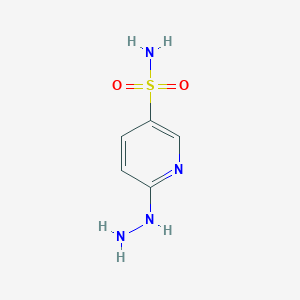
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2529857.png)
![2-(2-Ethoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2529859.png)
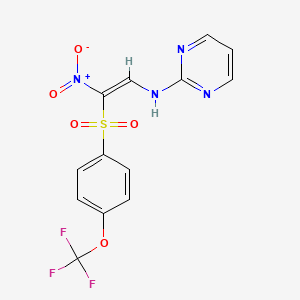
![1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B2529861.png)
![8-chloro-2-(2-ethoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2529862.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride](/img/structure/B2529866.png)
